molecular formula C13H28BrClSi B1592992 11-Bromoundecyldimethylchlorosilane CAS No. 330457-42-6

11-Bromoundecyldimethylchlorosilane

Cat. No.: B1592992
CAS No.: 330457-42-6
M. Wt: 327.8 g/mol
InChI Key: WOFGXJUDMCOIBH-UHFFFAOYSA-N
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Description

11-Bromoundecyldimethylchlorosilane: is an organochlorosilane compound with the molecular formula C13H28BrClSi . It is a liquid at room temperature and is primarily used as a chemical intermediate in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting undecylmagnesium bromide with dimethylchlorosilane under controlled conditions.

  • Halogenation: Another method involves the halogenation of undecyltrimethylsilane followed by a substitution reaction with bromine .

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Processes: Some manufacturers may use continuous flow reactors to streamline production and increase efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form undecylsilanol .

  • Reduction: Reduction reactions can convert the compound to undecylsilane .

  • Substitution: The compound readily participates in substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Major Products Formed:

  • Undecylsilanol: Formed through oxidation.

  • Undecylsilane: Resulting from reduction reactions.

  • Substituted Derivatives: Various nucleophiles can lead to a range of substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of silicon-based materials and polymers . Biology: It serves as a reagent in the modification of biomolecules and surfaces for biological studies. Medicine: It is utilized in the development of drug delivery systems and biomedical devices . Industry: The compound finds applications in the production of surface coatings , adhesives , and sealants .

Mechanism of Action

The mechanism by which 11-Bromoundecyldimethylchlorosilane exerts its effects involves the silicon atom forming bonds with organic and inorganic substrates. The bromine atom is a reactive site that facilitates substitution reactions, while the dimethyl groups provide stability and influence the compound's reactivity.

Molecular Targets and Pathways:

  • Silicon-Based Reactions: The silicon atom interacts with various substrates to form stable silicon-carbon bonds.

  • Substitution Pathways: The bromine atom is a key site for nucleophilic substitution reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

  • 11-Chloroundecyldimethylchlorosilane

  • 11-Iodoundecyldimethylchlorosilane

  • 10-Bromoundecyldimethylchlorosilane

Uniqueness:

  • 11-Bromoundecyldimethylchlorosilane: is unique due to its higher reactivity compared to its iodine and chlorine counterparts, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

11-bromoundecyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFGXJUDMCOIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28BrClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622759
Record name (11-Bromoundecyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330457-42-6
Record name (11-Bromoundecyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-Bromoundecyldimethylchlorosilane
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